1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-derived purine dione characterized by substitutions at positions 1, 3, and 7 of the purine core. The key structural feature is the 7-((4-phenylpiperazin-1-yl)methyl) group, which introduces a phenylpiperazine moiety linked via a methylene bridge. This modification is critical for enhancing interactions with biological targets, such as enzymes or receptors, by leveraging the piperazine ring’s capacity for hydrogen bonding and hydrophobic interactions . The compound’s synthesis typically involves nucleophilic substitution or microwave-assisted coupling, as seen in analogs like NCT-501 .
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZQIHCHLVFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety known for its interactions with various biological targets, particularly in the central nervous system and oncology.
Chemical Structure
The chemical formula for this compound is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The piperazine component is associated with interactions at serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Antitumor Effects
A study conducted by Kumar et al. (2022) demonstrated that derivatives similar to 1,3-dimethylpurine compounds exhibit significant cytotoxicity against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis induction |
| Compound B | NCI-H460 | 0.03 | Cell cycle arrest |
| Compound C | HepG2 | 0.95 | Inhibition of CDK2 |
These findings indicate that modifications to the purine structure can enhance antitumor activity significantly .
Neuropharmacological Studies
The piperazine derivative has shown promise in modulating neurotransmitter systems. Research indicates:
- Serotonin Receptor Interaction : Compounds with a piperazine ring have been noted to bind effectively to serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptor Modulation : Similar compounds have been investigated for their ability to modulate dopamine pathways, suggesting potential in treating conditions such as schizophrenia and Parkinson's disease .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Chemical Reactions Analysis
Substitution Reactions
The purine scaffold and piperazine side chain exhibit nucleophilic substitution potential.
Key observations :
-
Piperazine functionalization : The tertiary amines in the 4-phenylpiperazine group can undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of a base like K₂CO₃ yields quaternary ammonium salts .
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Purine ring substitution : Position 8 of the purine ring (if unsubstituted) is susceptible to halogenation. Bromination using Br₂ in acetic acid produces 8-bromo derivatives, as seen in analogous purine systems .
Example reaction :
Oxidation and Reduction
The purine carbonyl groups and methyl/piperazine substituents participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Hydroxylated purine derivatives | |
| Reduction | NaBH₄, LiAlH₄ | Dehalogenated or hydrogenated products |
Mechanistic insights :
-
Oxidation of the purine’s C8 position (if brominated) with KMnO₄ yields carboxylated derivatives .
-
Reduction of carbonyl groups (e.g., at C2 or C6) is less common due to their stability but has been reported in related xanthine derivatives .
Acid-Base Reactions
The piperazine nitrogen atoms enable protonation, forming water-soluble salts.
Example : Treatment with HCl yields the hydrochloride salt, enhancing solubility for pharmacological applications .
Functionalization via Condensation
The methylene group bridging the purine and piperazine can participate in Schiff base formation.
Reported protocol :
-
Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux forms imine derivatives, confirmed via IR and NMR .
Data from analogs :
-
A similar compound, (E)-7-((4-((4-methoxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethylpurine-2,6-dione, showed a characteristic C=N stretch at 1545 cm⁻¹ in IR .
Stability Under Hydrolytic Conditions
The compound’s glycosidic bond (C7–N) is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the piperazine side chain.
Experimental evidence :
-
Analogous purine derivatives underwent hydrolysis at 80°C in pyridine/water mixtures, releasing substituted benzyl groups .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights reactivity trends:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Pharmacological Analysis
Substituent Effects on Bioactivity
- Piperazine Modifications : The 4-phenylpiperazine group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to polar groups like hydroxyethylpiperazine (: logP ~1.5 vs. ~0.8) . In contrast, NCT-501’s 4-cyclopropanecarbonylpiperazine group introduces steric bulk, optimizing selectivity for ALDH1A1 over other isoforms .
- Position 7 Alkyl/Aryl Chains : The target compound’s benzyl-linked piperazine differs from NCT-501’s isopentyl group, which may reduce off-target interactions but limit solubility. Linagliptin’s quinazolinylmethyl group exemplifies how heteroaromatic substituents enable high-affinity DPP-4 binding .
Pharmacokinetic Considerations
- Comparatively, linagliptin’s rigid quinazoline ring enhances metabolic resistance, contributing to its once-daily dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
